REACTION_CXSMILES
|
C1CCCCC=1.[F:7][CH2:8][CH:9]([NH:13][C:14](=[O:17])[O:15][CH3:16])[CH2:10][CH:11]=[CH2:12].[OH-:18].[Na+].OO>CCOCC.O.C(OCC)(=O)C.O1CCCC1>[F:7][CH2:8][CH:9]([NH:13][C:14](=[O:17])[O:15][CH3:16])[CH2:10][CH2:11][CH2:12][OH:18] |f:2.3|
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
methyl 1-(fluoromethyl)-3-butenylcarbamate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FCC(CC=C)NC(OC)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed 50 ml flask
|
Type
|
CUSTOM
|
Details
|
equipped with a septum, an argon inlet, and a spin bar and 7.0 ml of a 1M solution of borane in tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooling with an ice bath
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
STIRRING
|
Details
|
stir overnight during which time a white precipitate
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
ADDITION
|
Details
|
was added rapidly to the mixture
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
DISSOLUTION
|
Details
|
the white precipitate dissolved
|
Type
|
TEMPERATURE
|
Details
|
After 4 hours the solution was cooled with an ice bath
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
with stirring over several minutes
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
STIRRING
|
Details
|
stir for 20 min at which time it
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was removed
|
Type
|
EXTRACTION
|
Details
|
the organic layer extracted with 20 ml of aqueous sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The volatiles were then removed by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FCC(CCCO)NC(OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |